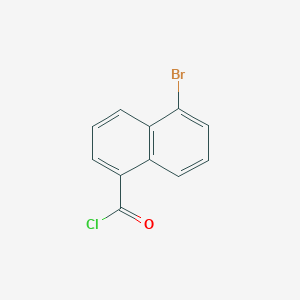

![molecular formula C18H12Cl2N4O4S2 B2493417 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 868976-61-8](/img/structure/B2493417.png)

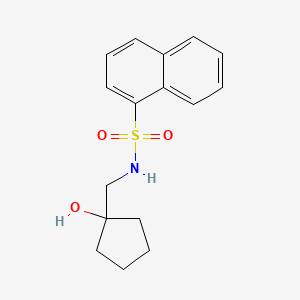

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multiple steps, including the formation of intermediate compounds. For instance, derivatives of 1,3,4-thiadiazole, a core component of the mentioned compound, can be synthesized through various methods, including the reaction of amino derivatives of benz-2,1,3-thiadiazole with ethylene oxide followed by conversion into chloroethylamino derivatives using thionyl chloride. This process demonstrates the complexity and precision required in the synthesis of such compounds (Myuller, D’yachenko, & Filov, 1980).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-thiadiazole and related moieties is determined using various analytical techniques, including X-ray diffraction. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been analyzed to understand the arrangement of atoms and molecular conformation, providing insights into the structural aspects of similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives are crucial for synthesizing various biologically active compounds. For instance, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiols via electrooxidation demonstrates the reactivity and potential transformations of these molecules, which can be pivotal in synthesizing new chemical entities (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Analyzing these properties requires detailed empirical studies and can provide valuable information for the compound's applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's functional groups and overall structure. For instance, the synthesis and biological evaluation of derivatives highlight the potential activities of these compounds, which can be tailored through chemical modifications (Mishra et al., 2016).

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds show high inhibition efficiency by adsorbing onto metal surfaces, suggesting potential applications in metal protection and preservation in industrial settings (Hu et al., 2016).

Antihypertensive Activity

Research on benzimidazole derivatives bearing acidic heterocycles demonstrates significant angiotensin II receptor antagonistic activities, indicating potential applications in developing antihypertensive medications (Kohara et al., 1996).

Antimicrobial and Anthelmintic Agents

Certain thiadiazole compounds have been synthesized and tested for their antibacterial, antifungal, and anthelmintic activities, suggesting their use in developing new antimicrobial and anthelmintic agents (Srivastava et al., 2005).

Coordination Chemistry

Studies on benzimidazole ligands and their complexes with transition metals have explored their chemical properties and potential applications in coordination chemistry, which could be relevant in catalysis, material science, and medicinal chemistry (Jamel & Al-Obaidi, 2018).

Antibacterial Agents

Research into novel antibacterial agents has led to the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, demonstrating broad-spectrum antibacterial activity against several microorganisms (Borad et al., 2015).

Propriétés

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O4S2/c19-9-1-3-12(20)11(5-9)16(26)22-17-23-24-18(30-17)29-7-15(25)21-10-2-4-13-14(6-10)28-8-27-13/h1-6H,7-8H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGLYMYKURJMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)